molecular formula C13H10Cl2F3N3O3 B104449 Carfentrazone CAS No. 128621-72-7

Carfentrazone

Cat. No.: B104449
CAS No.: 128621-72-7
M. Wt: 384.13 g/mol
InChI Key: YHKBGVDUSSWOAB-UHFFFAOYSA-N
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Description

Carfentrazone is a herbicide primarily used to control a wide range of broad-leaved weeds. It is typically applied as the ethyl variant, known as this compound-ethyl. This compound is a post-emergent herbicide, meaning it is applied after the weeds have emerged. This compound is known for its rapid action and low persistence in the environment, making it a preferred choice for agricultural applications .

Mechanism of Action

Target of Action

Carfentrazone primarily targets the protoporphyrinogen oxidase (PPO) enzyme in plants . This enzyme plays a crucial role in the biosynthesis of chlorophyll, which is essential for photosynthesis .

Mode of Action

This compound acts by inhibiting the action of the PPO enzyme . This inhibition disrupts the plant’s cell membranes, leading to cell death . It is a contact herbicide, meaning it causes damage at the area of contact .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the chlorophyll biosynthetic pathway . By inhibiting the PPO enzyme, this compound interferes with the production of chlorophyll, disrupting the plant’s ability to carry out photosynthesis .

Pharmacokinetics

This compound is rapidly absorbed and excreted in the urine within 24 hours after dosing . It is applied as a foliar spray and is systemic, meaning it is absorbed through the leaves of the targeted plant . The translocation of the active ingredient after absorption is limited, meaning the herbicide moves very little from the site applied to another part of the plant .

Result of Action

The result of this compound’s action is the rapid death of plant cells . The most common visual symptoms of PPO herbicides are leaves that become chlorotic (yellow), then desiccated and necrotic (brown) within 1 to 3 days . This leads to the browning of weed foliage as soon as 1 to 2 days, and potentially a complete kill in about a week .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, its persistence in the environment is dependent on weather parameters as well as the physicochemical properties of the soil . Furthermore, the degradation of this compound in the soil of a wheat field occurred rapidly to moderately with the mean half-life of 9.92 days . Therefore, owing to the moderate persistence under wheat field conditions, this compound is supposed to be safe for control of weeds in wheat crop .

Biochemical Analysis

Biochemical Properties

Carfentrazone interacts with various enzymes and proteins in the biochemical reactions. The degradation of this compound in soil is rapid, with a mean half-life of 9.92 days . This degradation is influenced by weather parameters as well as the physicochemical properties of the soil and this compound .

Cellular Effects

It is known that this compound and similar herbicides can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound has a moderate persistence under wheat field conditions . Information on this compound’s stability, degradation, and long-term effects on cellular function is still being researched.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways that this compound is involved in are still being studied.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It may interact with various transporters or binding proteins, and can affect its localization or accumulation

Subcellular Localization

It is possible that this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Carfentrazone-ethyl can be synthesized through several methods. One efficient synthetic route involves the Heck reaction. The process begins with the iodination of 1-(4-chloro-2-fluorophenyl)-4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole to produce an intermediate. This intermediate then undergoes Heck coupling with ethyl acrylate, followed by oxidative addition-elimination and reduction steps to yield this compound-ethyl . This method is advantageous due to its mild conditions, cost-effectiveness, and efficiency.

Chemical Reactions Analysis

Carfentrazone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its corresponding acid.

    Reduction: The reduction of this compound-ethyl can yield this compound.

    Substitution: this compound can participate in substitution reactions, particularly involving its halogen atoms.

Common reagents used in these reactions include oxidizing agents like OXONE® and reducing agents like hydrogen gas. The major products formed from these reactions include this compound acid and its derivatives .

Comparison with Similar Compounds

Carfentrazone is unique among herbicides due to its rapid action and low environmental persistence. Similar compounds include:

Compared to these compounds, this compound is particularly effective against broad-leaved weeds and has a faster action due to its unique mechanism of inhibiting protoporphyrinogen oxidase.

Properties

IUPAC Name

2-chloro-3-[2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2F3N3O3/c1-5-19-21(13(24)20(5)12(17)18)10-3-6(2-8(15)11(22)23)7(14)4-9(10)16/h3-4,8,12H,2H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKBGVDUSSWOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C(F)F)C2=C(C=C(C(=C2)CC(C(=O)O)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869766
Record name Carfentrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128621-72-7
Record name Carfentrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128621-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carfentrazone [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carfentrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, α,2-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluoro
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Record name CARFENTRAZONE
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Synthesis routes and methods I

Procedure details

To a reaction flask was added a mixture of 156 g of 1-(5-amino-4-chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5-one and 700 g of acetone. The mixture was stirred and dissolved, and then 50 g of hydrogen chloride was introduced while maintaining a temperature between 0˜5° C. 500 g of acrylic acid, 6 g of cuprous chloride and 12 g of lithium chloride were successively added. Then 115 g of a 45% aqueous solution of sodium nitrite was added dropwise below a liquid level. After the adding was completed, the mixture was stirred for additional 0.5 hour. The reaction mixture was concentrated under reduced pressure. The residue was diluted with 1000 ml of methyl benzene, washed with 300 ml of water and twice with 300 ml of a 5% diluted hydrochloride acid and then with 400 ml of water, and then concentrated under reduced pressure. After cooling, crystallized products were collected by filtration and dried, to give 174 g of 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propionic acid as white solids with a purity of 98.6%.
Quantity
700 g
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
12 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a reaction flask was added a mixture of 156 g of 1-(5-amino-4-chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5-one and 800 g of acetone. The mixture was stirred and dissolved, and then 50 g of hydrogen chloride was introduced while maintaining a temperature between 0˜5° C. 500 g of acrylic acid, 6 g of cuprous chloride and 11 g of potassium chloride were successively added. Then 115 g of a 45% aqueous solution of sodium nitrite was added dropwise below a liquid level. After the adding was completed, the mixture was stirred for additional 0.5 hour. The reaction mixture was concentrated under reduced pressure. The residue was diluted with 1000 ml of methyl benzene, washed with 300 ml of water and twice with 300 ml of a 5% diluted hydrochloride acid and then with 400 ml of water, and then concentrated under reduced pressure. After cooling, crystallized products were collected by filtration and dried, to give 168 g of 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propionic acid as white solids with a purity of 98.2%.
Quantity
800 g
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
11 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of carfentrazone-ethyl?

A1: this compound-ethyl is a protoporphyrinogen oxidase (Protox) inhibitor. It competes with protoporphyrinogen IX for binding sites on the Protox enzyme, disrupting chlorophyll biosynthesis. [, , ]. This disruption leads to the accumulation of protoporphyrin IX, which reacts with oxygen in the presence of light, generating singlet oxygen radicals. These radicals cause lipid membrane oxidation, ultimately resulting in cell death [, , ].

Q2: How does this compound-ethyl's mode of action lead to rapid plant necrosis?

A2: The accumulation of protoporphyrin IX and subsequent singlet oxygen radical production cause rapid damage to plant cell membranes. This damage results in visible necrosis within hours of application, particularly under sunlight, which accelerates the photodynamic process [, , ].

Q3: Does this compound-ethyl translocate significantly within plants?

A3: Research suggests that this compound-ethyl exhibits limited translocation within plants []. This limited movement is likely due to the rapid onset of necrosis at the site of application, which restricts further herbicide transport.

Q4: What is the molecular formula and weight of this compound-ethyl?

A4: The molecular formula of this compound-ethyl is C18H16Cl2F3N3O3, and its molecular weight is 432.24 g/mol.

Q5: Is this compound-ethyl a chiral molecule?

A5: Yes, this compound-ethyl is a chiral molecule, meaning it exists as two enantiomers: R-(+)-carfentrazone-ethyl and S-(-)-carfentrazone-ethyl. Its primary metabolite, this compound, is also chiral, existing as S-(+)-carfentrazone and R-(-)-carfentrazone [, ].

Q6: Does the addition of adjuvants improve this compound-ethyl's performance?

A7: Yes, adjuvants like non-ionic surfactants (NIS) and crop oil concentrate (COC) can enhance this compound-ethyl absorption by plants, improving its efficacy [, ].

Q7: How does environmental factors like light intensity affect this compound-ethyl efficacy?

A8: this compound-ethyl's efficacy is influenced by light intensity since its mode of action involves light-dependent singlet oxygen radical generation. Higher light intensity generally leads to faster and more severe plant necrosis [, , ].

Q8: How does environmental factors like temperature affect this compound-ethyl efficacy?

A9: Temperature can affect this compound-ethyl absorption and efficacy. Warmer temperatures generally promote faster herbicide uptake and activity, while cooler temperatures can slow down the process [].

Q9: Are there any studies exploring the impact of structural modifications on this compound-ethyl's activity?

A10: While specific studies focusing on this compound-ethyl's SAR are not extensively discussed in the provided research, the chiral nature of the molecule and its metabolite suggests that different enantiomers might exhibit varying levels of activity and selectivity [, , ].

Q10: How is this compound-ethyl typically formulated for agricultural applications?

A11: this compound-ethyl is formulated as various products, including emulsifiable concentrates, water-dispersible granules, and microcapsule suspensions [, ]. The specific formulation can influence herbicide application, stability, and effectiveness.

Q11: What is the environmental fate of this compound-ethyl?

A12: this compound-ethyl is rapidly hydrolyzed to its acidic metabolite, this compound-chloropropionic acid, in the environment [, , , ]. This metabolite can undergo further degradation through photoreduction and dehydrochlorination, forming this compound-propionic acid and this compound-cinnamic acid, respectively [, ].

Q12: Is this compound-ethyl registered for use in aquatic environments?

A13: Yes, this compound-ethyl is approved for use in aquatic sites by the U.S. Environmental Protection Agency due to its relatively low use rates, rapid degradation in water, and limited accumulation in sediments [].

Q13: What are the potential environmental impacts of this compound-ethyl?

A14: While this compound-ethyl is considered a relatively low-risk herbicide for aquatic environments, its application should be carefully managed to minimize potential impacts on non-target organisms and water quality [, ]. Its degradation products, like this compound-chloropropionic acid, might also require further investigation to assess their environmental fate and potential effects [, ].

Q14: What analytical methods are used to detect and quantify this compound-ethyl and its metabolites in various matrices?

A14: Several analytical methods have been employed to quantify this compound-ethyl and its metabolites, including:

  • Gas Chromatography with Electron Capture Detector (GC-ECD): This method is commonly used for analyzing this compound-ethyl residues in water, soil, and plant tissues [, ].
  • Gas Chromatography-Mass Spectrometry (GC-MS): This method allows for the identification and quantification of this compound-ethyl and its acidic metabolites in various matrices, offering higher sensitivity and specificity [, , ].
  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This technique allows for the separation and detection of this compound-ethyl enantiomers and its chiral metabolite in various matrices, providing valuable information for risk assessment and understanding stereoselective degradation [, ].
  • Cyclodextrin Electrokinetic Chromatography: This method enables the simultaneous enantiomeric separation of this compound-ethyl and its metabolite, this compound [].

Q15: How is the degradation of this compound-ethyl enantiomers studied in soil?

A16: Researchers utilize enantioselective analytical methods, such as HPLC-MS/MS, to monitor the individual degradation of this compound-ethyl enantiomers in different soil types [, ]. By analyzing the enantiomer fraction (EF), they can assess the preferential degradation of specific enantiomers and understand the stereoselective behavior of this herbicide in the environment.

Q16: Have studies been conducted to investigate the potential photoreduction of this compound-chloropropionic acid?

A17: Yes, studies utilizing model solutions containing sodium sulfide (Na2S) and quinoids under laboratory ultraviolet light have demonstrated the photoreduction of this compound-chloropropionic acid to this compound-propionic acid [, ]. This research suggests that photoreduction could be a significant degradation pathway for this compound-ethyl's metabolite in specific environments.

Q17: Are there alternative herbicides for weed control in situations where this compound-ethyl might not be suitable?

A18: Yes, several alternative herbicides are available for weed control, depending on the target weed species, crop, and desired mode of action [, , , , , , , , , , , , ]. These include herbicides like glyphosate, glufosinate, 2,4-D, metsulfuron-methyl, sulfosulfuron, imazethapyr, dicamba, and others.

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